Lanabecestat

Description

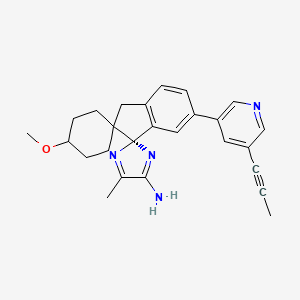

Structure

3D Structure

Properties

InChI |

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDNQONLGXOZRG-BOPKNSRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383982-64-6 | |

| Record name | Lanabecestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383982646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanabecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANABECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8SPJ492VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lanabecestat's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanabecestat (also known as AZD3293 or LY3314814) is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] As the rate-limiting enzyme in the amyloidogenic pathway, BACE1 is a primary therapeutic target for Alzheimer's disease. Lanabecestat's mechanism of action is centered on the direct inhibition of BACE1, thereby reducing the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques characteristic of Alzheimer's disease.[2][4] This document provides a detailed technical overview of Lanabecestat's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. Although clinical trials with Lanabecestat were discontinued (B1498344) due to a lack of efficacy in slowing cognitive decline, the study of its mechanism and target engagement provides valuable insights for the development of future Alzheimer's therapies.[2][4]

Core Mechanism: BACE1 Inhibition

Lanabecestat functions as a non-peptidic BACE1 inhibitor.[5] It binds to the active site of the BACE1 enzyme, preventing it from cleaving the amyloid precursor protein (APP).[6] This inhibition disrupts the first and rate-limiting step of the amyloidogenic pathway, leading to a significant reduction in the downstream production of all Aβ peptide species, including the aggregation-prone Aβ42.[2][3] Lanabecestat also exhibits inhibitory activity against BACE2, a close homolog of BACE1, although its affinity for BACE1 is slightly higher.[7]

Quantitative Data on Lanabecestat's Potency and Efficacy

The following tables summarize the key quantitative data characterizing Lanabecestat's inhibitory potency and its pharmacological effects on Aβ levels from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Inhibitory Activity of Lanabecestat

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ for BACE1 | 0.6 nM | Human | FRET Assay | [8] |

| Binding Affinity (Kᵢ) for BACE1 | 0.6 nM | Human | Radioligand Binding | [7][9] |

| Binding Affinity (Kᵢ) for BACE2 | 0.9 nM | Human | Radioligand Binding | [7][9] |

| Binding Affinity for Cathepsin D | 16,100 nM | Human | Enzymatic Assay | [10] |

Table 2: Reduction of Amyloid-Beta (Aβ) in Preclinical Models

| Animal Model | Dose | Route | Aβ Reduction (Brain) | Aβ Reduction (CSF) | Aβ Reduction (Plasma) | Reference |

| Mouse | Time- and dose-dependent | Oral | Significant | Significant | Significant | [1][3] |

| Guinea Pig | Time- and dose-dependent | Oral | Significant | Significant | Significant | [1] |

| Dog | Time- and dose-dependent | Oral | Significant | Significant | Significant | [1][3] |

Table 3: Reduction of Amyloid-Beta (Aβ) in Human Clinical Trials

| Trial Phase | Population | Dose | Aβ40 Reduction (CSF) | Aβ42 Reduction (CSF) | Aβ40/42 Reduction (Plasma) | Reference |

| Phase 1 | Healthy Japanese Subjects | 15 mg | - | 63% | Robust reduction | [11][12] |

| Phase 1 | Healthy Japanese Subjects | 50 mg | - | 79% | Robust reduction | [11][12] |

| Phase 2/3 (AMARANTH) | Early Alzheimer's Disease | 20 mg | 58.0% | 51.3% | 70-80% | [2][4][7] |

| Phase 2/3 (AMARANTH) | Early Alzheimer's Disease | 50 mg | 73.3% | 65.5% | 70-80% | [2][4][7] |

Signaling Pathways and Experimental Workflows

Amyloidogenic Pathway and Lanabecestat's Point of Intervention

The following diagram illustrates the amyloidogenic processing of APP and highlights the inhibitory action of Lanabecestat.

Experimental Workflow: BACE1 Inhibition Assay

The following diagram outlines a typical workflow for an in vitro BACE1 inhibition assay used to determine the potency of compounds like Lanabecestat.

Detailed Experimental Protocols

In Vitro BACE1 Inhibition Assay (FRET-based)

This protocol is a representative method for determining the IC₅₀ of Lanabecestat for BACE1.

-

Reagents and Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a fluorescent donor and a quenching acceptor)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Lanabecestat (serially diluted in DMSO)

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of Lanabecestat in DMSO, and then dilute further in Assay Buffer.

-

In a 96-well plate, add the diluted Lanabecestat solutions. Include wells with vehicle (DMSO) as a positive control (no inhibition) and wells with buffer only as a negative control (background fluorescence).

-

Add the BACE1 enzyme solution to all wells except the negative control and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will be specific to the fluorophore-quencher pair of the substrate.

-

The rate of increase in fluorescence is proportional to the BACE1 activity.

-

Calculate the percent inhibition for each concentration of Lanabecestat relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Lanabecestat concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Assay for Aβ Reduction

This protocol describes a general method for assessing the effect of Lanabecestat on Aβ production in a cellular context.

-

Cell Culture and Treatment:

-

Use a suitable cell line, such as SH-SY5Y cells stably overexpressing human APP, or primary cortical neurons.

-

Plate the cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of Lanabecestat (or vehicle control) in fresh culture medium.

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for Aβ production and secretion into the medium.

-

-

Sample Collection and Analysis:

-

Collect the conditioned medium from each well.

-

Centrifuge the medium to remove any cellular debris.

-

Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using a specific sandwich ELISA kit.

-

Lyse the cells and determine the total protein concentration in each well for normalization of the Aβ levels.

-

Calculate the percentage reduction in Aβ40 and Aβ42 levels for each Lanabecestat concentration compared to the vehicle-treated control.

-

Determine the EC₅₀ value for Aβ reduction by plotting the percentage reduction against the logarithm of the Lanabecestat concentration.

-

In Vivo Assessment of Aβ Levels in Animal Models (Microdialysis)

This protocol outlines the in vivo microdialysis technique to measure brain interstitial fluid (ISF) Aβ levels in response to Lanabecestat administration.

-

Animals and Surgical Procedure:

-

Use appropriate animal models, such as transgenic mice expressing human APP.

-

Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or cortex).

-

Allow the animals to recover from surgery.

-

-

Microdialysis and Sample Collection:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-1.0 µL/min).

-

Collect dialysate fractions at regular intervals (e.g., every 60 minutes) into collection vials.

-

After a baseline collection period, administer Lanabecestat to the animal via the desired route (e.g., oral gavage).

-

Continue collecting dialysate fractions for several hours to monitor the time course of Aβ changes.

-

-

Aβ Measurement:

-

Analyze the Aβ40 and Aβ42 concentrations in the collected dialysate fractions using a highly sensitive ELISA.

-

Plot the Aβ concentrations over time to visualize the pharmacodynamic effect of Lanabecestat.

-

Calculate the percentage reduction in ISF Aβ levels relative to the baseline period.

-

Conclusion

Lanabecestat is a well-characterized BACE1 inhibitor with a clear mechanism of action that leads to a robust reduction in Aβ production in both preclinical models and humans. The quantitative data from in vitro and in vivo studies demonstrate its high potency and effective target engagement. While Lanabecestat did not ultimately prove to be an effective treatment for Alzheimer's disease in clinical trials, the detailed understanding of its mechanism of action and the experimental methodologies used for its evaluation remain highly relevant for the ongoing research and development of new disease-modifying therapies for neurodegenerative disorders. The discontinuation of its development underscores the complexity of Alzheimer's disease and the challenges of translating potent target engagement into clinical benefit.

References

- 1. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alzforum.org [alzforum.org]

- 5. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Partial reduction of amyloid β production by β-secretase inhibitors does not decrease synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lanabecestat [openinnovation.astrazeneca.com]

- 8. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lanabecestat [openinnovation.astrazeneca.com]

- 10. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the BACE1 Inhibition Pathway of Lanabecestat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanabecestat (B602830), also known as AZD3293 or LY3314814, is an orally active, brain-permeable small molecule developed to be a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (Aβ) peptides, which accumulate to form amyloid plaques, a pathological hallmark of Alzheimer's disease (AD).[3][4][5] The therapeutic strategy behind lanabecestat was to reduce the production of Aβ peptides, thereby mitigating plaque formation and slowing the progression of AD.[3][6] Despite demonstrating robust target engagement and significant reduction of Aβ levels in clinical trials, the development of lanabecestat was discontinued (B1498344) in 2018 after Phase III studies (AMARANTH and DAYBREAK-ALZ) were deemed unlikely to meet their primary cognitive endpoints.[7][8] This guide provides a detailed technical overview of lanabecestat's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of the Amyloidogenic Pathway

The amyloid cascade hypothesis posits that the production and accumulation of Aβ peptides are central to the pathogenesis of Alzheimer's disease.[5][9] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase.[4][10]

-

BACE1 Cleavage: BACE1 performs the initial cleavage of APP, releasing a soluble N-terminal fragment (sAPPβ) and leaving a membrane-bound C-terminal fragment known as C99.[4][11]

-

γ-Secretase Cleavage: The C99 fragment is then cleaved by the γ-secretase complex, which releases the Aβ peptides of varying lengths (most commonly Aβ40 and Aβ42) and the APP intracellular domain (AICD).[5][11]

Lanabecestat was designed to be a potent inhibitor of BACE1, thereby blocking the first and essential step of this amyloidogenic pathway.[1][3] By inhibiting BACE1, lanabecestat reduces the generation of the C99 fragment, which in turn leads to a significant decrease in the production of all downstream Aβ species.[1] Lanabecestat is not selective and inhibits both BACE1 and its homolog BACE2.[11][12] This lack of selectivity is thought to be responsible for some observed side effects, such as hair depigmentation, due to BACE2's role in processing the premelanosome protein (PMEL17).[11]

Quantitative Data Presentation

Lanabecestat demonstrated potent BACE1 inhibition and dose-dependent reduction of Aβ biomarkers in both preclinical and clinical studies.

Table 1: Preclinical and In Vitro Activity

| Parameter | Value | Species/System | Notes |

| BACE1 Binding Affinity (Ki) | 0.4 nM | Human | High-affinity binding to the target enzyme. |

| BACE1 Inhibition (IC50) | 0.4 nM - 0.6 nM | Human | Potent enzymatic inhibition.[13][14][15] |

| BACE2 Binding Affinity (Ki) | 0.8 nM - 0.9 nM | Human | Non-selective, with similar high affinity for BACE2.[16][13] |

| Aβ Lowering (EC50) | 0.275 nM (Aβ40) | PDAPP Neuronal Cultures | Effective reduction of Aβ in a cellular model.[1] |

| 0.228 nM (Aβ42) |

Table 2: Clinical Pharmacodynamic Effects (Biomarker Reduction)

| Study Population | Dose | Matrix | Aβ40 Reduction | Aβ42 Reduction | Reference |

| Healthy Volunteers (Single Dose) | 5 - 750 mg | Plasma | >70% | >70% | [13] |

| Healthy Japanese Subjects | 15 mg | CSF | - | 63% | [17] |

| 50 mg | CSF | - | 79% | [17] | |

| AMARANTH Trial (Early AD) | 20 mg | CSF | 58.0% | 51.3% | [13] |

| 50 mg | CSF | 73.3% | 65.5% | [13] | |

| DAYBREAK-ALZ Trial (Mild AD) | 20 mg / 50 mg | Blood | 70% - 80% | 70% - 80% | [11] |

Table 3: Clinical Trial Brain Amyloid PET Imaging

| Trial | Dose | Parameter | Result | Reference |

| AMARANTH | 20 mg | Centiloid Change from Baseline (2 years) | -13.7 | [13] |

| 50 mg | Centiloid Change from Baseline (2 years) | -17.7 | [13] | |

| Note | Placebo | Centiloid Change from Baseline (2 years) | Showed expected increase | [13] |

Experimental Protocols

Detailed protocols are essential for reproducing and building upon scientific findings. Below are representative methodologies for key experiments related to lanabecestat's evaluation.

Protocol 1: BACE1 Activity Fluorometric Assay (FRET-based)

This protocol describes a common method for measuring BACE1 enzymatic activity and evaluating inhibitors, based on Fluorescence Resonance Energy Transfer (FRET).

Principle: A synthetic peptide substrate contains a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorophore's signal. When BACE1 cleaves the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.[18]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

BACE1 Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)[19]

-

Lanabecestat or other test inhibitors

-

96-well opaque microplate

-

Fluorescent microplate reader (Ex/Em ≈ 320-350 nm / 450-500 nm)[18][20]

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of lanabecestat in assay buffer to test a range of concentrations.

-

Dilute the BACE1 enzyme and FRET substrate to their optimal working concentrations in cold assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 40 µL of assay buffer, 5 µL of lanabecestat solution, and 5 µL of BACE1 enzyme.

-

Positive Control (100% Activity): Add 45 µL of assay buffer and 5 µL of BACE1 enzyme.

-

Negative Control (Background): Add 50 µL of assay buffer.

-

-

Enzyme-Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the pre-warmed FRET substrate solution to all wells to start the reaction.

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of the kinetic curve) for each well.

-

Determine the percent inhibition for each lanabecestat concentration relative to the positive control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Clinical Trial Design Outline (AMARANTH Phase II/III Study)

This protocol outlines the key design elements of a large-scale clinical trial to assess the efficacy and safety of a BACE1 inhibitor like lanabecestat in patients with early Alzheimer's disease.

Objective: To determine if lanabecestat slows cognitive and functional decline compared to placebo in patients with early AD.[7][12]

Design:

-

Phase: Combined Phase II/III, multicenter, randomized, double-blind, placebo-controlled.[6]

-

Patient Population: Individuals with early Alzheimer's disease (mild cognitive impairment due to AD or mild AD dementia), confirmed by biomarker evidence of brain amyloid.[7][12]

-

Randomization: Patients are randomly assigned to one of three arms:

-

Treatment Duration: 104 weeks (24 months).[7]

Endpoints:

-

Primary Endpoint: Change from baseline on the 13-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[6][7] This measures cognitive decline.

-

Secondary Endpoints:

-

Biomarker Endpoints:

Safety Monitoring:

-

Recording of all adverse events (AEs) and serious adverse events (SAEs).

-

Regular monitoring of vital signs, laboratory values (liver function, etc.), and ECGs.

-

Specific monitoring for AEs of interest, such as psychiatric events, weight loss, and hair color changes.[12]

Conclusion

Lanabecestat is a potent, non-selective BACE1/2 inhibitor that successfully demonstrated robust and sustained reduction of Aβ peptides in the plasma, CSF, and brain of clinical trial participants. This confirmed a high degree of target engagement and validated the core mechanism of action. However, this profound biomarker effect did not translate into a clinical benefit, as lanabecestat failed to slow cognitive or functional decline in patients with early or mild Alzheimer's disease.[12] The trials were also associated with dose-dependent adverse events, including psychiatric symptoms, weight loss, and hair color changes, the latter being linked to its BACE2 inhibition.[11][12] The discontinuation of lanabecestat, along with other BACE inhibitors, has been a significant setback for the amyloid hypothesis and highlights the complex challenge of translating biomarker modification into meaningful clinical outcomes in neurodegenerative disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Lanabecestat used for? [synapse.patsnap.com]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 7. Update on Phase III clinical trials of lanabecestat for Alzheimer’s disease [astrazeneca.com]

- 8. Update on Phase 3 Clinical Trials of Lanabecestat for Alzheimer's Disease [prnewswire.com]

- 9. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzforum.org [alzforum.org]

- 12. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lanabecestat [openinnovation.astrazeneca.com]

- 14. b-amyloid10-35.com [b-amyloid10-35.com]

- 15. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Beta-Secretase (BACE1) Activity Assay Kit (Fluorometric) (ab282921) is not available | Abcam [abcam.com]

The Rise and Fall of Lanabecestat (AZD3293): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanabecestat (AZD3293), a potent, orally bioavailable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), was a promising therapeutic candidate for Alzheimer's disease. Developed through a collaboration between AstraZeneca and Eli Lilly, it was designed to reduce the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease. Despite demonstrating robust target engagement and significant reductions in Aβ levels in both preclinical and clinical studies, Lanabecestat ultimately failed to demonstrate clinical efficacy in Phase III trials, leading to the discontinuation of its development. This technical guide provides an in-depth overview of the discovery and development of Lanabecestat, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Introduction: The Amyloid Hypothesis and BACE1 as a Therapeutic Target

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid plaques and intracellular neurofibrillary tangles.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathogenesis of the disease.[2] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase.[2] BACE1 initiates this process, making it a prime therapeutic target for reducing Aβ production.[3]

Lanabecestat was developed as a small molecule inhibitor of BACE1, with the aim of slowing or halting the progression of Alzheimer's disease by targeting the initial step in Aβ generation.[3]

Mechanism of Action and Preclinical Pharmacology

Lanabecestat is a potent, non-selective inhibitor of both BACE1 and BACE2.[4] Its mechanism of action is the direct inhibition of the enzymatic activity of BACE1, thereby reducing the cleavage of APP into the Aβ-generating C99 fragment. This leads to a decrease in the production of both Aβ40 and Aβ42 isoforms.

In Vitro Potency

Lanabecestat demonstrated high potency against BACE1 in various in vitro assays.

| Assay Type | Target | Value | Reference |

| Radioligand Binding | Human BACE1 | Ki = 0.4 nM | [5] |

| Radioligand Binding | Human BACE2 | Ki = 0.8 nM | [5] |

| Enzymatic Assay | Cathepsin D | IC50 = 3,797 nM | [5] |

| Functional Assay | γ-secretase | IC50 > 25,000 nM | [5] |

| hERG Channel Assay | hERG | IC50 = 4,700 nM | [5] |

| Cell-based Aβ40 Secretion | SH-SY5Y-APP cells | IC50 = 0.08 nM | [5] |

| Cell-based Aβ40 Secretion | Primary mouse neurons | IC50 = 0.61 nM | [5] |

| Cell-based Aβ40 Secretion | Primary guinea pig neurons | IC50 = 0.31 nM | [5] |

Preclinical In Vivo Studies

Preclinical studies in various animal models, including mice, guinea pigs, and dogs, showed that Lanabecestat effectively crossed the blood-brain barrier and led to significant, dose-dependent reductions in Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.[3]

| Animal Model | Dose (oral) | Matrix | Aβ Reduction | Reference |

| Mouse | 50, 100, 200 µmol/kg | Plasma & Brain | Dose-dependent reduction in Aβ40 and Aβ42 | [5] |

| Guinea Pig | 3, 10, 30, 100 µmol/kg | CSF | Dose-dependent reduction in Aβ40 and Aβ42 | [6] |

| Dog | 0.3, 1, 3 mg/kg | CSF | Dose-dependent reduction in Aβ40 and Aβ42 | [6] |

Clinical Development

The clinical development program for Lanabecestat included several Phase I studies followed by two large, pivotal Phase III trials.

Phase I Studies

Phase I studies in healthy volunteers and patients with mild to moderate Alzheimer's disease demonstrated that Lanabecestat was generally well-tolerated and showed robust, dose-dependent reductions in plasma and CSF Aβ levels.[7]

| Study Population | Dose | Matrix | Aβ Reduction | Reference |

| Healthy Subjects (SAD) | ≥5 mg | Plasma Aβ40 & Aβ42 | ≥70% reduction | [7] |

| Patients with AD (MAD) | 15 mg daily | Plasma Aβ | ≥64% reduction | [7] |

| Patients with AD (MAD) | ≥50 mg daily | Plasma Aβ | ≥78% reduction | [7] |

| Patients with AD (MAD) | 15 mg daily | CSF Aβ | ≥51% reduction | [7] |

| Patients with AD (MAD) | ≥50 mg daily | CSF Aβ | ≥76% reduction | [7] |

Phase III Clinical Trials: AMARANTH and DAYBREAK-ALZ

Two major Phase III trials were initiated to evaluate the efficacy and safety of Lanabecestat in patients with early and mild Alzheimer's disease.

-

AMARANTH: This trial enrolled patients with early Alzheimer's disease (mild cognitive impairment due to Alzheimer's and mild Alzheimer's dementia).[8]

-

DAYBREAK-ALZ: This trial focused on patients with mild Alzheimer's disease dementia.[8]

Both trials were designed to assess the effect of Lanabecestat (20 mg and 50 mg daily doses) versus placebo on cognitive and functional decline.[8]

Trial Outcomes and Discontinuation

In June 2018, AstraZeneca and Eli Lilly announced the discontinuation of the AMARANTH and DAYBREAK-ALZ trials based on the recommendation of an independent data monitoring committee.[4] An interim futility analysis indicated that the trials were unlikely to meet their primary endpoints of slowing cognitive and functional decline.[4] While the drug demonstrated target engagement by significantly reducing Aβ levels, this did not translate into clinical benefit for the patients.[4]

Experimental Protocols

The following sections describe the general methodologies for the key experiments used in the evaluation of Lanabecestat, based on published literature for BACE1 inhibitors.

BACE1 Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the in vitro enzymatic activity of BACE1 and the inhibitory potential of compounds like Lanabecestat.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Lanabecestat in assay buffer.

-

In a 96-well plate, add the BACE1 enzyme to each well.

-

Add the Lanabecestat dilutions or vehicle control to the respective wells.

-

Initiate the reaction by adding the BACE1 FRET substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of BACE1 activity for each concentration of Lanabecestat and determine the IC50 value.

Cell-Based Aβ and sAPPβ Quantification Assay

This assay measures the ability of Lanabecestat to inhibit BACE1 activity in a cellular context, leading to a reduction in the secretion of Aβ and sAPPβ.

Principle: A cell line overexpressing human APP (e.g., SH-SY5Y-APP) is treated with the test compound. The levels of Aβ and sAPPβ secreted into the cell culture medium are then quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

SH-SY5Y cells stably expressing human APP

-

Cell culture medium and supplements

-

Lanabecestat

-

ELISA kits for human Aβ40, Aβ42, and sAPPβ

-

Microplate reader

Procedure:

-

Plate SH-SY5Y-APP cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of Lanabecestat or vehicle control for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentrations of Aβ40, Aβ42, and sAPPβ in the supernatant using specific sandwich ELISA kits according to the manufacturer's instructions.

-

Determine the IC50 value for the reduction of each analyte.

Quantification of Aβ in CSF and Plasma

This method is used to measure the pharmacodynamic effect of Lanabecestat in vivo.

Principle: Aβ levels in CSF and plasma samples from preclinical models or clinical trial participants are measured using highly sensitive sandwich ELISA.

Materials:

-

CSF or plasma samples

-

ELISA kits for human Aβ40 and Aβ42

-

Microplate reader

Procedure:

-

Collect CSF and plasma samples at specified time points before and after Lanabecestat administration.

-

Process and store the samples appropriately to prevent Aβ degradation.

-

Thaw samples and perform the Aβ40 and Aβ42 ELISA according to the kit manufacturer's protocol.

-

Calculate the percentage change in Aβ levels from baseline for each treatment group.

Conclusion

The development of Lanabecestat represents a significant effort in the pursuit of a disease-modifying therapy for Alzheimer's disease based on the amyloid hypothesis. While the compound demonstrated excellent potency and a strong pharmacodynamic effect in reducing Aβ levels, its failure to produce a clinical benefit in Phase III trials highlights the complexities of Alzheimer's disease and the challenges of translating biomarker effects into meaningful clinical outcomes. The data and methodologies from the Lanabecestat program provide valuable insights for the scientific community and will undoubtedly inform future drug discovery and development efforts in the field of neurodegenerative diseases.

References

- 1. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]

- 3. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzforum.org [alzforum.org]

- 5. caymanchem.com [caymanchem.com]

- 6. AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Permeability and Markedly Slow Off-Rate Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AZD3293: Pharmacokinetic and Pharmacodynamic Effects in Healthy Subjects and Patients with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanabecestat: A Technical Guide to its Chemical Structure, Properties, and BACE1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Lanabecestat (formerly AZD3293 or LY3314814) is a potent, orally bioavailable small molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Developed as a potential disease-modifying therapy for Alzheimer's disease, Lanabecestat aimed to reduce the cerebral production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease.[1] Although late-stage clinical trials were discontinued (B1498344) due to a lack of efficacy, the extensive preclinical and clinical research on Lanabecestat provides valuable insights for the continued development of BACE1 inhibitors and our understanding of Alzheimer's disease pathology.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of Lanabecestat. It includes summaries of experimental methodologies and visual representations of key pathways and workflows to support further research in neurodegenerative diseases.

Chemical Structure and Identifiers

Lanabecestat is a complex spirocyclic compound containing an amino-imidazole moiety. Its chemical identity is defined by the following identifiers.

| Identifier | Value |

| IUPAC Name | (1,4-trans,1'R)-4-methoxy-5''-methyl-6'-[5-(prop-1-yn-1-yl)pyridin-3-yl]-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine |

| Other Names | AZD3293, LY3314814 |

| CAS Number | 1383982-64-6 |

| Chemical Formula | C₂₆H₂₈N₄O |

| Molar Mass | 412.537 g·mol⁻¹ |

| SMILES | CC#Cc1cncc(c1)c2cc3c(cc2)C[C@@]4([C@@]35N=C(C(=N5)C)N)CC--INVALID-LINK--OC |

| InChI | InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22-,25-,26-/m0/s1 |

Physicochemical and Pharmacokinetic Properties

Lanabecestat was designed for oral administration and brain permeability, crucial features for a centrally acting therapeutic.[3] A summary of its key properties is provided below.

| Property | Value | Reference/Note |

| Predicted Relative Density | 1.23 g/cm³ | [4] |

| Solubility | Soluble in DMSO and Ethanol. | [5] |

| Plasma Half-life | 16-21 hours in humans. | [6] |

| Plasma Protein Binding (unbound fraction) | Human: 7.7% - 9.4% | [7] |

| Dog: 9.4% - 10.3% | [7] | |

| Guinea Pig: 8.3% - 10.3% | [7] | |

| Rat: 4.2% - 5.9% | [7] | |

| Mouse: 1.3% - 1.8% | [7] | |

| Blood:Plasma Ratio (Human) | 0.7 | Indicates no significant association with red blood cells.[8] |

| Brain Tissue Binding (free fraction) | 4.5% | [8] |

Biological Activity and Selectivity

Lanabecestat is a potent inhibitor of both BACE1 and its close homolog BACE2. Its high affinity and slow dissociation from the enzyme contribute to its durable pharmacodynamic effects.

| Parameter | Value | Species/System |

| BACE1 Kᵢ | 0.4 nM | Human |

| BACE2 Kᵢ | 0.8 nM | Human |

| BACE1 IC₅₀ (radioligand binding) | 0.6 nM | Human |

| BACE2 IC₅₀ (radioligand binding) | 0.9 nM | Human |

| Aβ40 Secretion IC₅₀ | 80 pM | SH-SY5Y cells overexpressing human APP |

| 310 pM | Primary guinea pig neuronal cultures | |

| 610 pM | Primary mouse neuronal cultures | |

| Selectivity (IC₅₀) | ||

| Cathepsin D | 3,797 nM | |

| γ-Secretase | >25,000 nM | |

| hERG | 4,700 nM |

Mechanism of Action: Inhibition of Amyloidogenic Pathway

Lanabecestat exerts its therapeutic effect by inhibiting BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). In this pathway, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. These peptides can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. By blocking the initial cleavage by BACE1, Lanabecestat effectively reduces the production of all downstream Aβ species.

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Protocols

Detailed, proprietary experimental protocols for the synthesis and analysis of Lanabecestat are not publicly available. However, based on published literature, the following methodologies are representative of the key experiments conducted.

Synthesis of Lanabecestat Intermediate

A key step in the manufacture of Lanabecestat involves a Sonogashira cross-coupling reaction. A continuous-flow protocol has been developed for the synthesis of a key intermediate, which offers advantages in safety and efficiency over batch processing.

-

Reaction: Sonogashira cross-coupling of a bromo-substituted spiro-indene precursor with propyne (B1212725) gas.

-

Catalyst System: A palladium catalyst in combination with a copper(I) co-catalyst.

-

Conditions: The reaction is performed under homogeneous conditions at elevated temperature (e.g., 160 °C) in a continuous-flow reactor.

-

Advantages: This method allows for the safe use of propyne gas, is more atom-efficient, and has a significantly shorter reaction time compared to batch methods that utilize TMS-propyne.[9]

In Vitro BACE1 Inhibition Assay

The potency of Lanabecestat against BACE1 is typically determined using a cell-free enzymatic assay, often employing Förster Resonance Energy Transfer (FRET).

-

Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Methodology:

-

Recombinant human BACE1 enzyme is incubated with varying concentrations of Lanabecestat in an appropriate assay buffer (typically acidic, pH ~4.5, to mimic the environment of endosomes where BACE1 is active).

-

The FRET peptide substrate is added to initiate the reaction.

-

The increase in fluorescence over time is measured using a plate reader.

-

The rate of reaction at each inhibitor concentration is calculated and used to determine the IC₅₀ value.

-

Cellular Aβ Secretion Assay

To assess the activity of Lanabecestat in a cellular context, assays measuring the secretion of Aβ peptides from cultured cells are employed.

-

Cell Lines: Commonly used cell lines include SH-SY5Y human neuroblastoma cells engineered to overexpress human APP, or primary neuronal cultures from rodents.

-

Methodology:

-

Cells are plated and allowed to adhere.

-

The culture medium is replaced with fresh medium containing varying concentrations of Lanabecestat (or vehicle control).

-

Cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ secretion.

-

The conditioned medium is collected, and the concentrations of Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

The IC₅₀ for the inhibition of Aβ secretion is then calculated.[5]

-

In Vivo Pharmacodynamic Studies in Animal Models

To evaluate the in vivo efficacy of Lanabecestat, its ability to reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma is measured in animal models.

-

Animal Models: Transgenic mice expressing human APP with mutations associated with familial Alzheimer's disease (e.g., PDAPP, Tg2576), as well as guinea pigs and dogs, have been used.

-

Methodology:

-

Animals are administered Lanabecestat, typically via oral gavage, at various doses and for different durations (single dose or repeat dosing).

-

At specified time points after dosing, samples of plasma, CSF (often from the cisterna magna), and brain tissue are collected.

-

Brain tissue is homogenized.

-

Aβ40 and Aβ42 levels in the plasma, CSF, and brain homogenates are quantified by ELISA.

-

The dose-dependent reduction in Aβ levels is determined to establish the in vivo potency and duration of action.[3][5]

-

BACE1 Inhibitor Discovery and Validation Workflow

The development of a BACE1 inhibitor like Lanabecestat follows a structured workflow from initial screening to preclinical validation.

Caption: Generalized workflow for BACE1 inhibitor discovery.

While Lanabecestat did not ultimately succeed in clinical trials, its development represents a significant scientific endeavor in the fight against Alzheimer's disease. The data and methodologies generated from its study continue to be a valuable resource for researchers in the field.

References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 2. Lanabecestat - Wikipedia [en.wikipedia.org]

- 3. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]

- 6. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

The BACE1 Inhibitor Lanabecestat: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanabecestat (B602830) (also known as AZD3293 or LY3314814) is an orally administered small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[1][3] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease (AD).[3] By inhibiting BACE1, lanabecestat was developed as a potential disease-modifying therapy to reduce Aβ production and slow the progression of AD.[2][3] Despite showing robust target engagement and reduction of Aβ biomarkers, lanabecestat's clinical development was discontinued (B1498344) after Phase 3 trials (AMARANTH and DAYBREAK-ALZ) determined that it was unlikely to meet its primary endpoints of slowing cognitive and functional decline.[4][5] This guide provides a detailed technical summary of the pharmacokinetics and pharmacodynamics of lanabecestat, compiled from preclinical and clinical studies.

Mechanism of Action

Lanabecestat is a potent, brain-permeable inhibitor of human BACE1.[2][6] It is non-selective, also inhibiting the closely related enzyme BACE2.[6] The primary mechanism of action involves the reduction of Aβ peptide production.

Pharmacokinetics

The pharmacokinetic profile of lanabecestat was characterized in Phase 1 studies involving healthy volunteers and patients with AD.

Absorption and Distribution

Lanabecestat is orally active and demonstrates good brain penetration.[2] Pharmacokinetic studies have shown that exposure to lanabecestat increases in a dose-dependent manner.[7]

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of lanabecestat is not extensively covered in the provided search results.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of lanabecestat from a Phase 1 study in healthy Japanese subjects.

| Parameter | Value | Population | Dosing | Citation |

| Half-life (t½) | 12 to 17 hours | Elderly Subjects | Multiple Dosing | [7] |

Pharmacodynamics

The pharmacodynamic effects of lanabecestat were primarily assessed by measuring changes in Aβ concentrations in plasma and cerebrospinal fluid (CSF).

Effects on Aβ Levels

Lanabecestat demonstrated a robust and dose-dependent reduction in Aβ levels in both plasma and CSF.

| Dose | Reduction in Plasma Aβ40 & Aβ42 | Study Phase | Citation |

| 5-750 mg | >70% | Phase 1 (Single Dose) | [6] |

| 20 mg & 50 mg | 70% to 80% | Phase 3 (AMARANTH & DAYBREAK-ALZ) | [1] |

| Dose | Reduction in CSF Aβ40 | Reduction in CSF Aβ42 | Study Phase | Citation |

| 20 mg | 58.0% | 51.3% | Phase 2/3 | [6] |

| 50 mg | 73.3% | 65.5% | Phase 2/3 | [6] |

| 15 mg | - | 63% | Phase 1 (Japanese Subjects) | [7][8] |

| 50 mg | - | 79% | Phase 1 (Japanese Subjects) | [7][8] |

Effects on Amyloid Plaque Burden

In the AMARANTH study, lanabecestat treatment resulted in a statistically significant reduction in brain amyloid plaque burden as measured by florbetapir (B607462) PET scans.[6]

| Treatment Group | Mean Change from Baseline (Centiloids) | Study | Citation |

| Lanabecestat (20 mg) | -13.7 | AMARANTH | [6] |

| Lanabecestat (50 mg) | -17.7 | AMARANTH | [6] |

Experimental Protocols

Clinical Trial Design

The pivotal Phase 3 studies, AMARANTH (NCT02245737) and DAYBREAK-ALZ (NCT02783573), were multicenter, randomized, double-blind, placebo-controlled trials.[4][9]

-

AMARANTH: Enrolled patients with early AD (mild cognitive impairment due to AD or mild AD dementia).[9] Participants were randomized to receive daily oral doses of 20 mg lanabecestat, 50 mg lanabecestat, or placebo.[4]

-

DAYBREAK-ALZ: Enrolled patients with mild AD dementia.[10] The design was similar to AMARANTH, with patients randomized to 20 mg lanabecestat, 50 mg lanabecestat, or placebo daily.[10]

Cerebrospinal Fluid (CSF) Collection and Analysis

For biomarker analysis, CSF samples were collected via lumbar puncture. Standard protocols for CSF collection to ensure sample integrity for Aβ analysis typically involve:

-

Collection in the morning after overnight fasting.

-

Use of polypropylene (B1209903) tubes to minimize Aβ adsorption.[11]

-

Centrifugation to remove cellular debris.[11]

-

Aliquoting and storage at -80°C until analysis.[11]

Quantification of Aβ peptides in CSF was likely performed using enzyme-linked immunosorbent assays (ELISAs).[12]

Amyloid PET Imaging

Amyloid plaque burden was assessed using Positron Emission Tomography (PET) imaging with the amyloid tracer florbetapir (18F).[4][13] A standardized uptake value ratio (SUVR) was calculated to quantify the amyloid signal, often converted to the Centiloid scale for standardized reporting.[4][13]

Safety and Tolerability

Lanabecestat was generally well-tolerated in clinical trials.[6] However, some adverse events were reported more frequently in the lanabecestat groups compared to placebo, including:

The decision to discontinue the Phase 3 trials was based on futility, not on safety concerns.[5]

Conclusion

Lanabecestat is a potent BACE1 inhibitor that effectively reduces Aβ levels in both plasma and CSF, demonstrating clear target engagement. However, this robust pharmacodynamic effect on biomarkers did not translate into clinical efficacy in slowing cognitive and functional decline in patients with early or mild Alzheimer's disease. The data from the lanabecestat clinical program provide valuable insights into the complexities of targeting the amyloid pathway in AD and underscore the challenges in developing effective disease-modifying therapies.

References

- 1. alzforum.org [alzforum.org]

- 2. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Lanabecestat used for? [synapse.patsnap.com]

- 4. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Another BACE inhibitor fails in phase III trials - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Lanabecestat [openinnovation.astrazeneca.com]

- 7. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. A study of Lanabecestat (LY3314814) in participants with mild Alzheimer's disease dementia [astrazenecaclinicaltrials.com]

- 11. CSF Collection Protocol | McGovern Medical School [med.uth.edu]

- 12. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pro.alz.org [pro.alz.org]

Lanabecestat: A Technical Guide to its Molecular Targets and Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanabecestat (B602830) (formerly AZD3293 or LY3314814) is an orally bioavailable, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed through a collaboration between AstraZeneca and Eli Lilly and Company, lanabecestat was investigated as a potential disease-modifying therapy for Alzheimer's disease (AD). The rationale behind its development was to reduce the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of AD pathogenesis. Despite showing robust target engagement and reduction of Aβ levels in clinical trials, lanabecestat's development was discontinued (B1498344) in 2018 after independent data monitoring committees concluded that the Phase III trials, AMARANTH and DAYBREAK-ALZ, were unlikely to meet their primary endpoints.[1][2][3][4][5] This technical guide provides an in-depth overview of lanabecestat's molecular targets, its interactions, and the methodologies used to characterize it.

Molecular Targets and Interactions

Lanabecestat's primary molecular target is the transmembrane aspartyl protease, BACE1. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[6][7] By inhibiting BACE1, lanabecestat was designed to prevent the initial cleavage of APP into the C99 fragment, thereby reducing the subsequent generation of Aβ peptides by γ-secretase.[8][9]

Primary Target: BACE1

Lanabecestat is a potent inhibitor of human BACE1. Preclinical studies have demonstrated its high affinity for the enzyme.[10]

Off-Target Profile

While BACE1 is the primary target, lanabecestat also exhibits inhibitory activity against the closely related homolog, BACE2.[10] This lack of selectivity may contribute to some of the observed side effects in clinical trials, such as hair color changes, which are thought to be related to BACE2 inhibition.[10] An in vitro radioligand binding and enzyme activity assay involving 350 targets, including receptors, ion channels, transporters, kinases, and other enzymes, revealed that lanabecestat at a concentration of 10 µM selectively inhibited BACE1.

Quantitative Data Summary

The following tables summarize the key quantitative data for lanabecestat from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Value | Reference |

| Human BACE1 | Binding Assay | 0.6 nM | [10] |

| Human BACE2 | Binding Assay | 0.9 nM | [10] |

| Human BACE1 | IC50 | 0.6 nM |

Table 2: Preclinical Pharmacokinetics of Lanabecestat

| Species | Administration | Cmax | Tmax | Half-life | Bioavailability | Reference |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | [9] |

| Guinea Pig | Oral | Data not available | Data not available | Data not available | Data not available | [9] |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | [9] |

Table 3: Clinical Pharmacokinetics of Lanabecestat (Single and Multiple Doses)

| Population | Dose | Tmax | Half-life | Reference |

| Healthy Young and Elderly | Single (1-750 mg) | 1.1 - 2.5 hours | 11 - 24 hours | |

| Healthy Elderly and AD Patients | Multiple (15-150 mg) | 1.1 - 2.5 hours | 16 - 21 hours |

Table 4: Clinical Trial Efficacy and Biomarker Results (AMARANTH & DAYBREAK-ALZ)

| Trial | Treatment Group | Primary Outcome (Change from Baseline) | CSF Aβ40 Reduction | CSF Aβ42 Reduction | Reference |

| AMARANTH | Lanabecestat 20 mg | No significant difference vs. placebo | 58.0% | 51.3% | [1][10] |

| AMARANTH | Lanabecestat 50 mg | No significant difference vs. placebo | 73.3% | 65.5% | [1][10] |

| DAYBREAK-ALZ | Lanabecestat 20 mg | No significant difference vs. placebo | Not Reported | Not Reported | [1] |

| DAYBREAK-ALZ | Lanabecestat 50 mg | No significant difference vs. placebo | Not Reported | Not Reported | [1] |

Signaling Pathways and Experimental Workflows

BACE1-Mediated APP Processing and Inhibition by Lanabecestat

The following diagram illustrates the canonical amyloidogenic pathway and the mechanism of action of lanabecestat.

References

- 1. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L1 and CHL1 Cooperate in Thalamocortical Axon Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanabecestat | ALZFORUM [alzforum.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L1 and NCAM ADHESION MOLECULES AS SIGNALING CO-RECEPTORS IN NEURONAL MIGRATION AND PROCESS OUTGROWTH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]

- 10. researchgate.net [researchgate.net]

The Role of BACE1 in Alzheimer's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical aspartyl protease in the pathogenesis of Alzheimer's disease (AD). As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 has been a primary focus of therapeutic intervention strategies for several decades. This technical guide provides an in-depth overview of the core functions of BACE1 in AD, detailing its enzymatic activity, cellular trafficking, and regulation. Furthermore, it presents quantitative data on BACE1 activity and the effects of its inhibition, outlines key experimental protocols for its study, and visualizes its complex signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of AD and develop effective disease-modifying therapies.

BACE1 in the Amyloid Cascade: The Primary Culprit

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the initiating event in AD pathology. BACE1 plays an indispensable role in this process by catalyzing the first and rate-limiting step in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42]

BACE1 cleaves APP at the N-terminus of the Aβ domain, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99. Subsequently, the γ-secretase complex cleaves C99 to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42] The accumulation of these peptides leads to the formation of oligomers and amyloid plaques, which are thought to trigger a cascade of downstream events, including neuroinflammation, synaptic dysfunction, and neuronal death.

BACE1 and APP Processing Pathway

The processing of APP can occur via two competing pathways: the amyloidogenic pathway, initiated by BACE1, and the non-amyloidogenic pathway, initiated by α-secretase. Cleavage by α-secretase occurs within the Aβ domain, precluding the formation of Aβ.

Quantitative Data on BACE1 Activity and Inhibition

The enzymatic activity of BACE1 and the efficacy of its inhibitors have been quantified in numerous studies. This section summarizes key quantitative data in structured tables for easy comparison.

Enzymatic Kinetics of BACE1

The kinetic parameters of BACE1 vary depending on the substrate and the experimental system.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| APP Wild-Type Peptide | ~10-20 | ~0.1-0.5 | ~5,000-50,000 | [17] |

| APP Swedish Mutant Peptide | ~1-5 | ~1-10 | ~200,000-1,000,000 | [16] |

| Neuregulin-1 (NRG1) | N/A | N/A | N/A | N/A |

Aβ Reduction by BACE1 Inhibitors in Preclinical Models

Transgenic animal models of AD have been instrumental in evaluating the in vivo efficacy of BACE1 inhibitors.

| Inhibitor | Animal Model | Dose | Aβ Reduction (Brain) | Reference |

| Verubecestat (MK-8931) | APP/PS1 mice | 10, 30 mg/kg | Dose-dependent, up to 80-90% | [22] |

| Lanabecestat (AZD3293) | PDAPP mice | 3, 10, 30 mg/kg | Significant, dose-dependent | [22] |

| Atabecestat (JNJ-54861911) | APP/PS1 mice | 10, 30 mg/kg | Potent, dose-dependent | [22] |

| BACE1 Inhibitor IV | Non-transgenic mice | 100 mg/kg (i.c.v.) | ~30% | [36] |

Aβ Reduction by BACE1 Inhibitors in Clinical Trials

Several BACE1 inhibitors have advanced to clinical trials, demonstrating significant Aβ reduction in humans.

| Inhibitor | Phase | Dose | Aβ Reduction (CSF) | Reference |

| Verubecestat (MK-8931) | Phase 1 | 12, 40, 60 mg | 57%, 79%, 84% | [35] |

| Lanabecestat (AZD3293) | Phase 1 | 5, 25, 50 mg | 50%, 80%, 90% | [30] |

| Atabecestat (JNJ-54861911) | Phase 2 | 5, 25, 50 mg | 50%, 80%, 90% | [30] |

| Elenbecestat (E2609) | Phase 1 | 800 mg | up to 92% | [30] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study BACE1 activity and its inhibition.

In Vitro BACE1 Activity Assay (FRET-based)

This assay measures the enzymatic activity of purified BACE1 by detecting the cleavage of a fluorogenic peptide substrate.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., based on the Swedish APP sequence)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Test compounds (BACE1 inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Add diluted inhibitor solutions to the wells of the 96-well plate.

-

Add the BACE1 enzyme solution to all wells except for the blank controls.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FRET substrate solution to each well.

-

Immediately measure the fluorescence intensity in a kinetic mode for 60 minutes at 37°C, or as an endpoint reading after a fixed incubation time. Excitation and emission wavelengths will depend on the specific FRET pair used (e.g., Ex/Em = 335-355/495-510 nm).

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor).

-

Plot percent inhibition against inhibitor concentration to determine the IC50 value.

Cell-Based Aβ Production Assay (ELISA)

This assay measures the levels of Aβ secreted from cells overexpressing APP, providing a measure of BACE1 activity in a cellular context.

Materials:

-

HEK293 or SH-SY5Y cells stably overexpressing human APP with the Swedish mutation (APPsw)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compounds (BACE1 inhibitors) dissolved in DMSO

-

Aβ40 or Aβ42 ELISA kit

-

Cell lysis buffer

-

BCA protein assay kit

-

96-well cell culture plates

-

ELISA plate reader

Procedure:

-

Seed APPsw-expressing cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the BACE1 inhibitor for 24-48 hours.

-

Collect the conditioned medium from each well.

-

Lyse the cells and determine the total protein concentration using a BCA assay for normalization.

-

Perform the Aβ40 or Aβ42 ELISA on the conditioned medium according to the manufacturer's instructions.[34][39][40][42][43] This typically involves:

-

Adding samples and standards to antibody-coated wells.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of Aβ in each sample from the standard curve.

-

Normalize the Aβ concentration to the total protein concentration of the corresponding cell lysate.

-

Determine the percent reduction in Aβ production compared to the vehicle-treated control.

-

Plot the percent reduction against the inhibitor concentration to determine the IC50 value.

BACE1 Trafficking, Regulation, and Non-Amyloidogenic Roles

The activity of BACE1 is tightly regulated by its subcellular localization and transcriptional control. Furthermore, BACE1 has several other physiological substrates, and its inhibition can have consequences beyond Aβ reduction.

BACE1 Trafficking and Localization

BACE1 is synthesized in the endoplasmic reticulum (ER) and traffics through the Golgi apparatus to the trans-Golgi network (TGN).[41] From the TGN, BACE1 is transported to the cell surface and endosomes, where the acidic environment is optimal for its enzymatic activity. The trafficking of BACE1 is regulated by a complex interplay of sorting proteins, including GGA proteins and AP-2.[28][37][44] BACE1's localization to lipid rafts, cholesterol-rich membrane microdomains, has also been shown to influence its activity.[1][6][8][10][12]

Regulation of BACE1 Expression

The expression of the BACE1 gene is regulated by several transcription factors, including Sp1, NF-κB, and YY1.[2][3][4][5][7] Pro-inflammatory conditions and cellular stress have been shown to upregulate BACE1 expression, potentially creating a vicious cycle in the context of AD pathology.[15][29]

BACE1 and Myelination

BACE1 plays a role in myelination through its cleavage of Neuregulin-1 (NRG1), a protein essential for the development and maintenance of myelin sheaths. Inhibition of BACE1 can lead to hypomyelination, a potential side effect that needs to be considered in the development of BACE1-targeting therapies.

BACE1 and Synaptic Plasticity

BACE1 is also involved in synaptic function. It is localized to presynaptic terminals, and its inhibition has been shown to affect synaptic vesicle dynamics and long-term potentiation (LTP), a cellular correlate of learning and memory.[14][20][31][32] This is another critical consideration for the long-term safety of BACE1 inhibitors.

BACE1 and Neuroinflammation

BACE1 has been implicated in neuroinflammatory processes. Its expression is increased in response to inflammatory stimuli, and it can cleave substrates involved in the immune response.[26][27][29][38] For instance, BACE1 can modulate the NF-κB signaling pathway, a key regulator of inflammation.[26]

Conclusion

BACE1 remains a compelling target for therapeutic intervention in Alzheimer's disease due to its central role in the production of pathogenic Aβ peptides. However, the development of BACE1 inhibitors is not without its challenges. The enzyme's involvement in other critical physiological processes, such as myelination and synaptic function, necessitates a careful therapeutic window to balance efficacy with potential side effects. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of BACE1 and the development of safe and effective therapies for Alzheimer's disease. Future research will need to focus on optimizing the selectivity and dosing of BACE1 inhibitors and further elucidating the complex biology of this critical enzyme.

References

- 1. BACE1 interacts with lipid raft proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Transcriptional and translational regulation of BACE1 expression--implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional Regulation of BACE1, the β-Amyloid Precursor Protein β-Secretase, by Sp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation of BACE1, the beta-amyloid precursor protein beta-secretase, by Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuronal β-amyloid generation is independent of lipid raft association of β-secretase BACE1: analysis with a palmitoylation-deficient mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Population PKPD modeling of BACE1 inhibitor-induced reduction in Aβ levels in vivo and correlation to in vitro potency in primary cortical neurons from mouse and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. benchchem.com [benchchem.com]

- 12. The role of APP and BACE1 trafficking in APP processing and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic properties of cathepsin D and BACE 1 indicate the need to search for additional beta-secretase candidate(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Identification of beta-secretase (BACE1) substrates using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BACE1 Expression Is Required for Proper Synaptic Vesicle Dynamics in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. researchgate.net [researchgate.net]

- 27. BACE1 influences clinical manifestations and central inflammation in relapsing remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. AP‐2 reduces amyloidogenesis by promoting BACE1 trafficking and degradation in neurons | EMBO Reports [link.springer.com]

- 29. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. scholars.northwestern.edu [scholars.northwestern.edu]

- 32. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. PTPRD and DCC Are Novel BACE1 Substrates Differentially Expressed in Alzheimer’s Disease: A Data Mining and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Human Amyloid Beta 42 ELISA Kit (ab289832) | Abcam [abcam.com]

- 35. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. BACE1 Protein Endocytosis and Trafficking Are Differentially Regulated by Ubiquitination at Lysine 501 and the Di-leucine Motif in the Carboxyl Terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 38. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 39. novamedline.com [novamedline.com]

- 40. ELISA Protocol [protocols.io]

- 41. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 42. biovendor.com [biovendor.com]

- 43. tools.thermofisher.com [tools.thermofisher.com]

- 44. BACE1 retrograde trafficking is uniquely regulated by the cytoplasmic domain of sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanabecestat's Selectivity for BACE1 vs. BACE2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanabecestat (B602830) (also known as AZD3293 or LY3314814) is a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease. As such, BACE1 has been a prime therapeutic target for the development of disease-modifying therapies. However, the closely related homolog, BACE2, presents a challenge for selective inhibition due to the high degree of similarity in their active sites. This technical guide provides an in-depth analysis of lanabecestat's selectivity for BACE1 versus BACE2, summarizing key quantitative data and detailing the experimental methodologies used for its characterization.

Quantitative Selectivity Profile

Lanabecestat has been demonstrated to be a highly potent but largely non-selective inhibitor of both BACE1 and BACE2. The following table summarizes the key inhibitory constants derived from in vitro assays.

| Parameter | BACE1 | BACE2 | Selectivity (BACE2/BACE1) |

| Ki (nM) | 0.4 | 0.8 | 2 |

| IC50 (nM) - Binding Assay | 0.6 | 0.9 | 1.5 |

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are critical metrics for assessing inhibitor potency. The low nanomolar values for both BACE1 and BACE2 indicate that lanabecestat potently inhibits both enzymes. The selectivity ratio, calculated by dividing the BACE2 value by the BACE1 value, is close to 1, confirming the lack of significant selectivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathways and a typical experimental workflow for determining BACE inhibitor selectivity.

Experimental Protocols

The determination of lanabecestat's selectivity for BACE1 versus BACE2 involves robust in vitro assays. The following are detailed methodologies for the key experiments cited.

BACE1 and BACE2 Enzymatic Activity Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the enzymatic activity of BACE1 and BACE2 by detecting the cleavage of a synthetic fluorogenic substrate.

-

Principle: The FRET substrate consists of a fluorophore and a quencher molecule linked by a short peptide sequence corresponding to the BACE1 cleavage site on APP. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1 or BACE2, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.

-

Reagents:

-

Recombinant human BACE1 and BACE2 (purified)

-

FRET Substrate: e.g., A custom synthesized peptide containing the Swedish mutation of the APP cleavage site, flanked by a fluorophore (e.g., a rhodamine derivative) and a quencher.

-

Assay Buffer: 50 mM Sodium Acetate (B1210297), pH 4.5.

-

Lanabecestat: Serial dilutions in assay buffer.

-

96-well or 384-well black microplates.

-

-

Procedure:

-

Add 10 µL of the lanabecestat dilution or vehicle control to the wells of the microplate.

-